molecular formula C22H20BrN7O2 B2513225 (3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920415-11-8

(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2513225
CAS No.: 920415-11-8
M. Wt: 494.353
InChI Key: KZPICNCQUDWTBO-UHFFFAOYSA-N
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Description

The compound (3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core fused with a piperazine ring. Key structural attributes include:

  • A 3-methoxyphenyl group attached to the triazole moiety.
  • A 3-bromophenyl group linked via a methanone bridge to the piperazine ring.

The bromine atom introduces steric bulk and lipophilicity, while the methoxy group may enhance solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

(3-bromophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPICNCQUDWTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920184-55-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20BrN7O2C_{22}H_{20}BrN_7O_2, with a molecular weight of 494.3 g/mol . The structure features a triazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells.

CompoundCell LineIC50 (µM)Reference
Triazole derivative AMCF-712.5
Triazole derivative BBel-740215.0
(3-bromophenyl)(...)MCF-7TBDCurrent Study

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A study on related triazoles demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis4 µg/mL

Anti-inflammatory Effects

Compounds containing triazole rings have been reported to exhibit anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines.

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The results indicated that modifications in the piperazine moiety significantly affected the anticancer activity.
  • Mechanistic Studies : Research focused on the mechanism of action revealed that triazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and piperazine rings exhibit significant anticancer properties. Studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 values reported in the low micromolar range.
  • Colon Cancer (HCT-116) : Certain derivatives showed IC50 values as low as 6.2 μM.

The mechanism of action often involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Triazoles are particularly known for their antifungal activity against pathogens like Candida species. Relevant studies have highlighted:

  • Inhibition of biofilm formation in bacterial strains, crucial for treating infections associated with biofilms.
  • Mechanisms may include interference with nucleic acid synthesis and modulation of enzyme activities involved in cell proliferation.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines, revealing that specific substitutions on the triazole ring significantly improved anticancer activity compared to unmodified analogs.

Antimicrobial Studies

In another investigation, derivatives similar to our compound were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating effective antibacterial properties at concentrations lower than those required for conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound is compared to four analogs (Table 1), differing in substituents on the triazole and piperazine moieties:

Compound Name Triazole Substituent Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-methoxyphenyl 3-bromophenyl C23H19BrN7O2 ~523.4* Bromine (bulk, lipophilicity)
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-methylphenyl 4-trifluoromethylphenyl C22H20F3N7O 479.4 Trifluoromethyl (electron-withdrawing)
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}methanone 4-methoxyphenyl 3-methoxyphenyl C23H23N7O3 457.5 Dual methoxy (enhanced solubility)
(4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)(2-methoxyphenyl)methanone 3-fluorophenyl 2-methoxyphenyl C22H20FN7O2 433.4 Fluorine (metabolic stability)
1-(4-(3-(3-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)-2-phenylbutan-1-one 3-methoxyphenyl 2-phenylbutan-1-one C25H27N7O2 457.5 Aliphatic chain (flexibility)

*Estimated based on structural analogs.

Key Observations:
  • Bromine vs. Trifluoromethyl : The bromine in the target compound increases molecular weight and lipophilicity (logP) compared to the trifluoromethyl group in , which enhances electronegativity but reduces steric hindrance.
  • Methoxy Positioning : The dual methoxy groups in improve aqueous solubility, whereas the 3-methoxy group in the target compound may favor specific binding interactions.
  • Fluorine vs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of precursor hydrazines or amidines under acidic/basic conditions.

  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions.

  • Step 3 : Functionalization of the methoxyphenyl and bromophenyl groups using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Optimization : Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalysts (e.g., Pd/C for cross-coupling). Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .

    • Data Table :
StepReagents/ConditionsYield RangeKey Reference
Core FormationHCl/EtOH, 80°C45–60%
Piperazine CouplingDMF, K₂CO₃, 100°C70–85%
Aryl FunctionalizationPd(PPh₃)₄, Dioxane, 90°C50–75%

Q. What spectroscopic techniques are essential for characterizing this compound, and how are ambiguities resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the triazolopyrimidine core and aromatic substituents.
  • HRMS : Confirm molecular formula (C₂₃H₂₁BrN₇O₂; [M+H]+ = 514.08) and isotopic patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine conformation) .
    • Note : Dynamic behavior in solution (e.g., piperazine ring flipping) may require variable-temperature NMR .

Q. How is initial biological activity screening conducted, and what assays are prioritized?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to triazolopyrimidine's known ATP-binding affinity.
  • Assays :
  • In vitro enzyme inhibition (IC₅₀ via fluorescence polarization).
  • Cell viability (MTT assay in cancer lines, e.g., MCF-7, HeLa).
  • Antimicrobial screening (MIC against Gram+/Gram− bacteria).
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the triazole N2 and hydrophobic interactions with the bromophenyl group.

  • MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding entropy and water displacement.

  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs in and .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond: Lys721; π-π: Phe723
VEGFR-2-8.7H-bond: Asp1046; hydrophobic: Leu840

Q. How can contradictory data on biological activity between in vitro and in vivo models be reconciled?

  • Methodological Answer :

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral administration in rodents. Low solubility (logP ≈ 3.5) may limit in vivo efficacy.
  • Metabolite Profiling : Identify active/toxic metabolites using hepatic microsomes (e.g., CYP3A4-mediated demethylation).
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What strategies resolve structural ambiguities in dynamic regions (e.g., piperazine ring conformation)?

  • Methodological Answer :

  • VT-NMR : Conduct 1H NMR at 233–313 K to observe coalescence of piperazine signals, calculating ΔG‡ for ring flipping.
  • Crystallography : Compare crystal structures (if available) with DFT-optimized geometries (B3LYP/6-31G*).
  • NOESY : Identify through-space correlations between piperazine protons and adjacent aromatic groups .

Q. How are kinetic studies designed to probe the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Vary ATP/substrate concentrations.
  • Pre-incubation Time : Assess time-dependent inhibition (indicative of covalent binding).
  • Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding (e.g., EGFR Trp766) .

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